6-(Quinolin-2-yl)pyridin-2(1H)-one
Overview
Description
6-(Quinolin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features both quinoline and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Quinolin-2-yl)pyridin-2(1H)-one typically involves the reaction of quinoline derivatives with pyridine derivatives under specific conditions. One common method involves the use of palladium-catalyzed dehydrogenation of aliphatic carboxylic acids through the activation of the β-methylene C-H bond . This method is chemoselective to carboxylic acids even in the presence of other enolizable functional groups and can utilize molecular oxygen as the terminal oxidant for the transformation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of environmentally friendly techniques, such as catalyst-free synthesis, is also explored to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-(Quinolin-2-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Palladium catalysts, molecular oxygen.
Reduction: Sodium borohydride, hydrogen gas.
Substitution: Halogens, alkylating agents.
Major Products Formed
Oxidation: Hydroxylated derivatives.
Reduction: Reduced quinoline or pyridine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
6-(Quinolin-2-yl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Quinolin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can facilitate the activation of the β-methylene C-H bond in aliphatic carboxylic acids, leading to dehydrogenation reactions . The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Quinolin-2-OL: Similar in structure but lacks the pyridine moiety.
Pyridin-2-OL: Similar in structure but lacks the quinoline moiety.
6-(Quinolin-2-YL)pyridin-2(1H)-one: A closely related compound with a different functional group.
Uniqueness
This compound is unique due to its combined quinoline and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its individual components .
Biological Activity
6-(Quinolin-2-yl)pyridin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves the condensation of quinoline derivatives with pyridine precursors. Various synthetic methodologies have been employed, including:
- Refluxing in organic solvents.
- Use of catalysts to enhance yield and purity.
Recent studies have reported high yields through optimized reaction conditions, often using modern techniques such as microwave-assisted synthesis.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. For instance, a study evaluated its effects on breast cancer cell lines (SKBR3, MDA-MB-231, and MCF-7) using the MTT assay. The findings indicated that this compound induces cell cycle arrest and apoptosis in cancer cells.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 8.50 | Induction of apoptosis via PARP cleavage |
SKBR3 | 12.51 | Cell cycle arrest in G2-M phase |
MDA-MB-231 | TBD | TBD |
The above table summarizes the cytotoxic effects observed in various cancer cell lines, emphasizing the potential of this compound as a therapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Studies have shown that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 μg/mL | Bactericidal |
Escherichia coli | 64 μg/mL | Bacteriostatic |
This data highlights the compound's potential as an antimicrobial agent, which could be beneficial in treating infections caused by resistant strains.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates apoptotic pathways by increasing levels of cleaved PARP and caspases.
- Cell Cycle Arrest : It disrupts cell cycle progression at the G2-M checkpoint, leading to inhibited proliferation.
- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical models:
- A study involving xenograft models showed significant tumor reduction when treated with this compound.
- In vitro studies confirmed its selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.
Properties
IUPAC Name |
6-quinolin-2-yl-1H-pyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-7-3-6-12(16-14)13-9-8-10-4-1-2-5-11(10)15-13/h1-9H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWWWGPPLPBCMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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